5-Methoxyquinoline-8-carbonitrile
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Overview
Description
5-Methoxyquinoline-8-carbonitrile is a chemical compound with the molecular formula C11H8N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-8-carbonitrile typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinoline-8-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-methoxyquinoline-8-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Methoxyquinoline-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxyquinoline-8-carbonitrile has a wide range of applications in scientific research:
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-8-carbonitrile, particularly as an EZH2 inhibitor, involves the inhibition of the histone-lysine N-methyltransferase activity of EZH2. This enzyme methylates lysine residues on histone proteins, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can reactivate tumor suppressor genes and inhibit cancer cell proliferation .
Comparison with Similar Compounds
5-Methoxyquinoline: A simpler derivative without the nitrile group.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Methoxyquinoline-8-amine: A reduced form of 5-Methoxyquinoline-8-carbonitrile.
Uniqueness: this compound is unique due to its combination of a methoxy group and a nitrile group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-methoxyquinoline-8-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-5-4-8(7-12)11-9(10)3-2-6-13-11/h2-6H,1H3 |
InChI Key |
VFFDRQXBQKWJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)C#N |
Origin of Product |
United States |
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